Anordiol
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Overview
Description
Anordiol, the dihydroxylated metabolite of anordrin, is an antiestrogen with estrogenic activity that is known to inhibit fertility.
Scientific Research Applications
Effects on Pregnancy and Embryo Development : Anordiol exhibits antiestrogenic activity with some estrogenic effects, impacting fertility and pregnancy. Studies have shown that this compound can lead to pregnancy loss in rats, either by acting on the embryo or the uterus. It inhibits the development of mouse two-cell embryos in vitro, highlighting its potential impact on early stages of embryonic development (Kaplan-Kraicer, Shinnar, Bardin, & Shalgi, 2000); (Juneja & Williams, 1996).
Uterine and Ovarian Actions : this compound has been shown to exhibit anti-uterotrophic activities, meaning it can influence the uterine growth. It also has a folliculostatic effect, which refers to its ability to inhibit ovarian follicle development. These actions are indicative of its complex interactions with estrogen and progesterone pathways in the body (Chatterton, Berman, & Walters, 1989).
Effects on Male Reproductive Organs : this compound has been observed to significantly decrease serum LH, FSH, and testosterone levels in treated male rats, leading to a decrease in the weights of the testes and accessory reproductive organs. This indicates its potential impact on male reproductive health and hormonal balance (Vanage, Dao, Li, Bardin, & Koide, 1997).
Interactions with Other Drugs : In combination with other drugs like RU486, this compound has been found to increase embryo transport in the reproductive tract, leading to pregnancy prevention in rats. This synergistic effect suggests its potential use in combination therapies for fertility control (Kaplan-Kraicer, Bardin, & Shalgi, 1995).
Pharmacokinetics and Pharmacodynamics : Research into the pharmacokinetics and pharmacodynamics of anordrin and this compound, such as their metabolism and distribution in the body, provides insights into their mechanisms of action and potential therapeutic applications (Chatterton, Kowalski, Lu, & Peters, 1994).
Properties
CAS No. |
1045-29-0 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R,3aS,3bS,5aS,6R,8aS,8bR,10aS)-2,6-diethynyl-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]indene-2,6-diol |
InChI |
InChI=1S/C22H30O2/c1-5-21(23)13-15-7-8-16-17(19(15,3)14-21)9-11-20(4)18(16)10-12-22(20,24)6-2/h1-2,15-18,23-24H,7-14H2,3-4H3/t15-,16+,17-,18-,19-,20-,21+,22-/m0/s1 |
InChI Key |
HUUUMTTWAPMBMU-ZBJWQKIUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(C[C@](C4)(C#C)O)C |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,17,diethynyl-2,17-dihydroxy-A-norandrostane A-norandrostane-2 alpha,17 alpha-diethynyl-2 beta,17 beta-diol AF 45 AF-45 anordiol anordiol, (2beta,17alpha)-isomer anordiol, (2beta,5alpha,17alpha)-isomer anordiol, (5alpha,17alpha)-isomer H 241 H241 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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